- Enantioselective Cascade Biocatalysis via Epoxide Hydrolysis and Alcohol Oxidation: One-Pot Synthesis of (R)-α-Hydroxy Ketones from Meso- or Racemic EpoxidesACS Catalysis, 2015, 5(1), 51-58,
Cas no 930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol)

930-46-1 structure
Nom du produit:(1R,2R)-trans-1,2-Cyclopentanediol
Numéro CAS:930-46-1
Le MF:C5H10O2
Mégawatts:102.131701946259
MDL:MFCD00082580
CID:797256
PubChem ID:225711
(1R,2R)-trans-1,2-Cyclopentanediol Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2-Cyclopentanediol,(1R,2R)-
- (1R,2R)-trans-1,2-Cyclopentanediol
- (1R,2R)-(-)-trans-1,2-Cyclopentanediol
- (1R,2R)-1,2-Cyclopentanediol (ACI)
- 1,2-Cyclopentanediol, (1R-trans)- (ZCI)
- 1,2-Cyclopentanediol, trans-(-)- (8CI)
- (R,R)-1,2-Cyclopentanediol
- EN300-254982
- 1,2-Cyclopentanediol, trans-
- NSC-15389
- ( inverted exclamation markA)-trans-1,2-Cyclopentanediol
- rac-(1R,2R)-cyclopentane-1,2-diol
- (1R,2R)-rel-Cyclopentane-1,2-diol
- 930-46-1
- NSC15389
- MFCD00082582
- 6VV
- (+/-)-trans-1,2-Cyclopentanediol, 97%
- F52991
- 1,2-Cyclopentanediol, (1R,2R)-rel-
- 5057-99-8
- (1R,2R)-1,2-Cyclopentanediol
- AS-48726
- (trans)-cyclopentane-1,2-diol
- (1~{r},2~{r})-Cyclopentane-1,2-Diol
- DTXSID501311584
- AC7934
- 86703-52-8
- DB-102122
- trans-Cyclopentane-1,2-diol
- (1r,2r)-cyclopentane-1,2-diol
- 1,2-Cyclopentanediol #
- trans-1,2-Cyclopentanediol
- 1,2-trans-cyclopentanediol
- DB-309555
- (+/-)-trans-1,2-Cyclopentanediol
- DTXSID80923980
- EN300-254263
- SCHEMBL594229
- CS-W005508
- AKOS015913325
-
- MDL: MFCD00082580
- Piscine à noyau: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
- La clé Inchi: VCVOSERVUCJNPR-RFZPGFLSSA-N
- Sourire: O[C@@H]1CCC[C@H]1O
Propriétés calculées
- Qualité précise: 102.068
- Masse isotopique unique: 102.068
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 7
- Nombre de liaisons rotatives: 0
- Complexité: 1100
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 8
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Pas encore déterminé
- Surface topologique des pôles: 20.2
- Charge de surface: 0
- Le xlogp3: 15.9
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.235
- Point de fusion: 47-51 °C(lit.)
- Point d'ébullition: 136 °C21.5 mm Hg(lit.)
- Point d'éclair: >230 °F
- Indice de réfraction: 1.547
- Le PSA: 40.46000
- Le LogP: -0.10790
- Solubilité: Pas encore déterminé
(1R,2R)-trans-1,2-Cyclopentanediol Informations de sécurité
- Wgk Allemagne:3
- Instructions de sécurité: 22-24/25
- Carte FOCA taille f:3-10
- Conditions de stockage:2-8°C
(1R,2R)-trans-1,2-Cyclopentanediol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52855-500mg |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 500mg |
¥18480.00 | 2022-05-11 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |
(1r,2r)-1,2-cyclopentanediol |
930-46-1 | 95 | 50g |
$1100 | 2022-05-11 | |
Enamine | EN300-254263-1.0g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-254263-5.0g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-254263-1g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 1g |
$699.0 | 2023-09-14 | |
Enamine | EN300-254263-0.1g |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
Enamine | EN300-254263-1000mg |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95.0% | 1g |
$0.0 | 2022-05-11 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |
(1r,2r)-1,2-cyclopentanediol |
930-46-1 | 95% | 50g |
$1100 | 2023-09-07 | |
TRC | C989310-1g |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 1g |
$ 3000.00 | 2023-09-08 | ||
Aaron | AR00GRXH-100mg |
(1R)-TRANS-1,2-CYCLOPENTANEDIOL |
930-46-1 | 95% | 100mg |
$357.00 | 2025-01-24 |
(1R,2R)-trans-1,2-Cyclopentanediol Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
Référence
- A preparative method for kinetic resolution of trans-1,2-cycloalkanediols through lipase-catalyzed transesterificationEnantiomer, 1998, 3(2), 203-205,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Epoxide hydrolase , Hydrolase, epoxide (Sphingomonas strain HXN-200) Solvents: Hexane , Water ; 360 min, pH 7.5, 30 °C
Référence
- Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200: Preparation of Epoxides and Vicinal Diols in High ee and High ConcentrationACS Catalysis, 2013, 3(4), 752-759,
Méthode de production 4
Conditions de réaction
1.1 Reagents: (±)-α-Pinene , Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
Référence
- Chiral synthesis via organoboranes. 45. Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purityJournal of Organometallic Chemistry, 1999, 581(1-2), 116-121,
Méthode de production 5
Conditions de réaction
Référence
- Crystalline Stereocomplexed Polycarbonates: Hydrogen-Bond-Driven Interlocked Orderly Assembly of the Opposite EnantiomersAngewandte Chemie, 2015, 54(7), 2241-2244,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Water Catalysts: Limonene-1,2-epoxide hydrolase Solvents: Acetonitrile , Water ; 10 h, pH 7.4, 30 °C
Référence
- Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation MutagenesisJournal of the American Chemical Society, 2010, 132(44), 15744-15751,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 48 h, 37 °C
Référence
- Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diolsGreen Chemistry, 2007, 9(2), 162-168,
Méthode de production 8
Conditions de réaction
Référence
- Enzymic hydrolysis and esterification. Routes to optically pure cyclopentanolsRecueil des Travaux Chimiques des Pays-Bas, 1991, 110(05), 171-4,
Méthode de production 9
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid
Référence
- Alicyclic glycols. VI. Derivatives of 1,2-cyclopentanediolJournal of the Chemical Society, 1952, 4026, 4026-35,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Water Catalysts: 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethy…
Référence
- The catalytic activity of new chiral salen complexes immobilized on MCM-41 in the asymmetric hydrolysis of epoxides to diolsCatalysis Today, 2000, 63(2-4), 537-547,
Méthode de production 12
Conditions de réaction
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
Référence
- Development of the Enabling Route for Glecaprevir via Ring-Closing MetathesisOrganic Process Research & Development, 2020, 24(2), 183-200,
Méthode de production 13
Méthode de production 14
Conditions de réaction
1.1 Catalysts: Epoxide hydrolase Solvents: Acetonitrile , Water ; 12 - 24 h, pH 7.5, 37 °C
Référence
- Cloning and sequences of epoxide hydrolases from environmental microorganisms, and their use for enantiomeric hydrolysis of epoxides and arene oxides, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
Référence
- Asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated estersTetrahedron: Asymmetry, 1991, 2(5), 389-98,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Proton sponge Catalysts: 4-(Dimethylamino)benzoic acid , 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 5a,10b-dihydro-9-nitro-… Solvents: Chloroform ; 10 min, rt; rt → 0 °C
1.2 18 h, 0 °C
1.2 18 h, 0 °C
Référence
- Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary AlcoholsJournal of the American Chemical Society, 2013, 135(31), 11485-11488,
Méthode de production 17
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
- An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligandsJournal of Organic Chemistry, 1988, 53(8), 1823-5,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water
Référence
- Microstructure Analysis of Poly(cyclopentene carbonate)s at the Diad LevelMacromolecules (Washington, 2015, 48(19), 6941-6947,
Méthode de production 20
(1R,2R)-trans-1,2-Cyclopentanediol Raw materials
- trans-cyclopentane-1,2-diol
- 6-oxabicyclo[3.1.0]hexane
- 1,2-Cyclopentanediol,1,2-diacetate, (1R,2R)-rel-
- Benzenepropanal, a-bromo-
- Benzene, 1,1'-[1,2-cyclopentanediylbis(oxymethylene)]bis-, (1R-trans)- (9CI)
- 9-(1-Cyclopenten-1-yloxy)-9-borabicyclo[3.3.1]nonane
(1R,2R)-trans-1,2-Cyclopentanediol Preparation Products
(1R,2R)-trans-1,2-Cyclopentanediol Littérature connexe
-
Teo Martin,Michela Salamone,Massimo Bietti Chem. Commun. 2019 55 5227
-
2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diolRaymond J. Abraham,Rodothea Koniotou,Fernando Sancassan trans-cyclopentane-12-diol. Raymond J. Abraham Rodothea Koniotou Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 2002 2025
-
Elena Arceo,Peter Marsden,Robert G. Bergman,Jonathan A. Ellman Chem. Commun. 2009 3357
-
Malcolm P. Nicholls,Prem K. C. Paul Org. Biomol. Chem. 2004 2 1434
-
5. Tetrabutylammonium bisulfate: a new effective catalyst for the hydrolysis of aziridines or epoxidesRen-Hua Fan,Xue-Long Hou Org. Biomol. Chem. 2003 1 1565
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:930-46-1)(1R,2R)-trans-1,2-Cyclopentanediol

Pureté:99%
Quantité:1g
Prix ($):617.0